molecular formula C11H9NO4 B4049231 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid CAS No. 19612-69-2

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid

Cat. No.: B4049231
CAS No.: 19612-69-2
M. Wt: 219.19 g/mol
InChI Key: KVQDSRQQVCBAEW-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid typically involves the reaction of isatin (1H-indole-2,3-dione) with appropriate reagents. One common method includes the condensation of isatin with an α-amino acid under acidic conditions, followed by cyclization to form the indole ring . The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or nitro-substituted derivatives .

Scientific Research Applications

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an anticancer and antimicrobial agent.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Isatin (1H-indole-2,3-dione): A precursor in the synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid.

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Indole-3-carbinol: Known for its anticancer properties

Uniqueness

This compound is unique due to its specific structural features and the presence of both the indole ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-6(11(15)16)12-8-5-3-2-4-7(8)9(13)10(12)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQDSRQQVCBAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C2=CC=CC=C2C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801211965
Record name 2,3-Dihydro-α-methyl-2,3-dioxo-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19612-69-2
Record name 2,3-Dihydro-α-methyl-2,3-dioxo-1H-indole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19612-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-α-methyl-2,3-dioxo-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid
Reactant of Route 2
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid
Reactant of Route 3
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid
Reactant of Route 4
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid
Reactant of Route 5
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid
Reactant of Route 6
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid

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